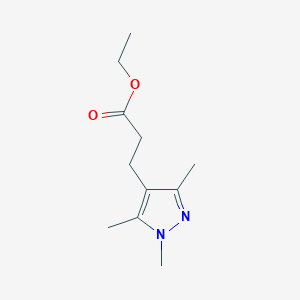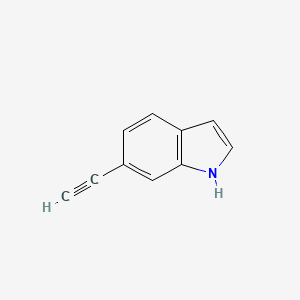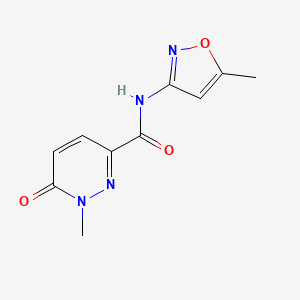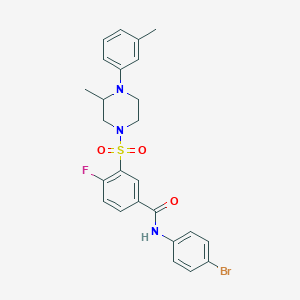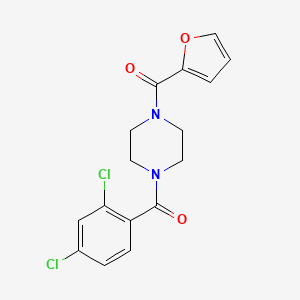
(4-(2,4-Dichlorobenzoyl)piperazin-1-yl)(furan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Studies have demonstrated the effectiveness of related compounds as corrosion inhibitors for mild steel in acidic media. For instance, Singaravelu et al. (2022) explored the inhibitive effect of [4-(4-aminobenzoyl)piperazin-1-yl)(furan-2-yl)methanone (4-4-ABPFM) and its analogs, finding significant inhibition efficiencies that suggest the potential of these compounds in protecting metals against corrosion. This research highlights the role of such compounds in industrial applications where corrosion resistance is critical (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Pharmacological Evaluation
In the realm of pharmacology, derivatives of the compound have been synthesized and evaluated for their potential as therapeutic agents. Kumar et al. (2017) synthesized a series of derivatives and assessed their antidepressant and antianxiety activities, providing a foundation for further investigation into their clinical applications (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Synthesis Methodologies
Research has also focused on the development of novel synthetic routes for these compounds, offering insights into their chemical properties and potential applications in material science and drug development. For example, Reddy et al. (2012) explored the synthesis of oxazine and thiazine derivatives via aza-Piancatelli rearrangement, showcasing the versatility of furan-based compounds in organic synthesis (Reddy, Reddy, Lakshumma, Narasimhulu, Yadav, Sridhar, Reddy, & Kunwar, 2012).
Propiedades
IUPAC Name |
(2,4-dichlorophenyl)-[4-(furan-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c17-11-3-4-12(13(18)10-11)15(21)19-5-7-20(8-6-19)16(22)14-2-1-9-23-14/h1-4,9-10H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDOZTMTBLPPBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

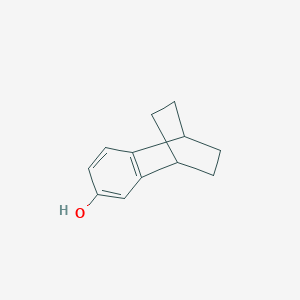
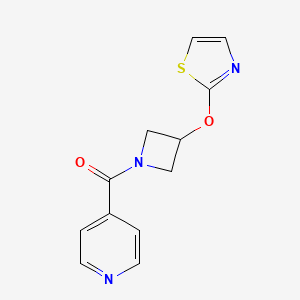
![3-[(1-Ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B2373347.png)
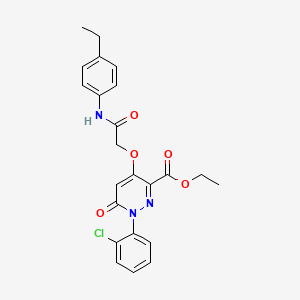


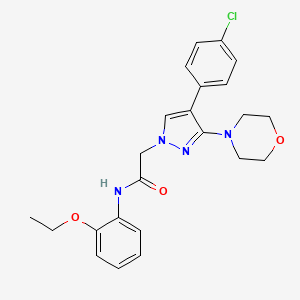
![5-[(Phenylsulfonyl)amino]pentanoic acid](/img/structure/B2373355.png)
